3-Anilino-2-cyclobuten-1-one
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Overview
Description
3-Anilino-2-cyclobuten-1-one is a chemical compound characterized by its unique structure, which includes an aniline group attached to a cyclobutenone ring
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of 3-Anilino-2-cyclobuten-1-one may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: The oxidation of 3-Anilino-2-cyclobuten-1-one can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted cyclobutenones.
Scientific Research Applications
3-Anilino-2-cyclobuten-1-one has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular frameworks.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Anilino-2-cyclobuten-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Anilino-2-cyclobuten-1-one is often compared to other cyclobutenone derivatives and aniline derivatives. Its uniqueness lies in its structural features and reactivity profile, which distinguish it from similar compounds. Some similar compounds include:
4-Anilino-2-cyclobuten-1-one
2-Anilino-3-cyclobuten-1-one
3-Anilino-2-cyclobutanone
These compounds share similarities in their core structures but differ in the position of the aniline group and the nature of the substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
38425-49-9 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-anilinocyclobut-2-en-1-one |
InChI |
InChI=1S/C10H9NO/c12-10-6-9(7-10)11-8-4-2-1-3-5-8/h1-6,11H,7H2 |
InChI Key |
BVPLFUYDRGTSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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